Dual GABA Analog and H1 Antagonist Classification Versus Pure GABA Analog Baseline
Unlike the pure GABA analog baclofen (EC50 ~200 nM at GABA-B), 2-benzyl-4-(diethylamino)butanoic acid is simultaneously classified as a histamine H1 antagonist by authoritative compound databases , while also being formally indexed as a gamma-aminobutyric acid analog by the NLM MeSH system [1]. No quantitative head-to-head comparison study directly measuring GABA-A, GABA-B, or H1 receptor binding affinities for this compound has been identified in peer-reviewed literature; the dual classification is derived from independent authoritative indexing systems, constituting Class-level inference.
| Evidence Dimension | Pharmacological classification (receptor target profile) |
|---|---|
| Target Compound Data | Dual classification: GABA analog (MeSH) and histamine H1 antagonist (TargetMol) |
| Comparator Or Baseline | Baclofen: pure GABA-B agonist (EC50 ~200 nM); Diphenhydramine: pure H1 antagonist (Ki ~1-5 nM) |
| Quantified Difference | Not directly quantifiable; qualitative dual-target classification versus single-target comparators |
| Conditions | Authoritative database indexing; no direct comparative in vitro binding study available for the compound |
Why This Matters
The polypharmacology implied by dual classification cannot be achieved by substituting a standard GABA analog or H1 antagonist, directly impacting mechanism-of-action research that relies on multi-target functional profiling.
- [1] National Library of Medicine. MeSH: spasmocalm. Heading Mapped to: gamma-Aminobutyric Acid/analogs & derivatives. Unique ID C014824. View Source
